![molecular formula C21H17ClN2O6 B2798755 7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886159-88-2](/img/no-structure.png)

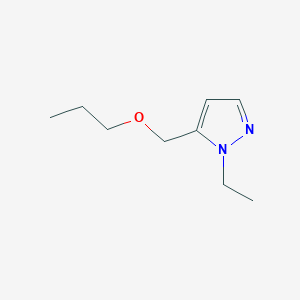

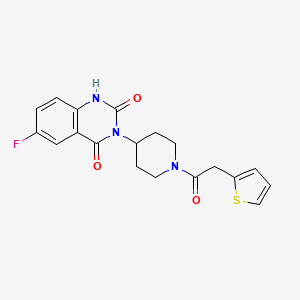

7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a chromene ring, a nitro group, and a methoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring, a five-membered ring with nitrogen, contributes to the compound’s aromaticity. The chromene ring, a fused six-membered and five-membered ring, also contributes to the compound’s aromaticity and stability .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The methoxy group could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the polar nitro and methoxy groups could influence its solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthesis Techniques : Research demonstrates methods for synthesizing derivatives of chromeno[2,3-c]pyrrole-3,9-diones, including 7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These compounds are obtained via a reaction involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes, resulting in a wide range of dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives (R. Vydzhak, & S. Y. Panchishyn, 2010).

Utilization in Polymer Synthesis

Electron Transport Layer in Polymer Solar Cells : A study highlighted the use of a chromeno[2,3-c]pyrrole derivative as an electron transport layer (ETL) in polymer solar cells. The electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone in these derivatives enhance conductivity and electron mobility, improving power conversion efficiency (Lin Hu et al., 2015).

Luminescent Polymers : Other research has focused on incorporating chromeno[2,3-c]pyrrole units into polymer chains. These polymers exhibit strong fluorescence and high quantum yield, making them suitable for optical and electrochemical applications (Kai A. I. Zhang, & B. Tieke, 2008).

Photophysical Properties

- Photoluminescent Properties : Diketopyrrolopyrrole derivatives, including chromeno[2,3-c]pyrrole-3,9-diones, have been synthesized and studied for their photoluminescent properties. These derivatives show potential for applications in organic optoelectronic materials due to their strong absorption and emission bands (Guan-qi Zhang et al., 2014).

Cytotoxic Activity

- Cytotoxic Activity in Medical Research : A study synthesized a series of compounds based on chromeno[3,4-c]pyrrole-3,4-dione and investigated their cytotoxic activity, highlighting the potential medical applications of these derivatives (I. H. E. Azab, M. Aly, & A. Gobouri, 2017).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of piperidine to form 3-nitrophenylacrylic acid. This is then reacted with ethyl acetoacetate in the presence of ammonium acetate to form 3-nitrophenylbut-2-enoate. The resulting product is then reacted with 2-methoxyethylamine and acetic anhydride to form 2-(2-methoxyethyl)-3-nitrophenylbutan-2-amine. This is then reacted with 2-methyl-3-oxobutanoyl chloride in the presence of triethylamine to form 2-(2-methoxyethyl)-3-nitrophenyl-3-methylbutanamide. The final step involves the cyclization of this compound with 2-chloroacetyl chloride in the presence of pyridine to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "malonic acid", "piperidine", "ethyl acetoacetate", "ammonium acetate", "2-methoxyethylamine", "acetic anhydride", "2-methyl-3-oxobutanoyl chloride", "triethylamine", "2-chloroacetyl chloride", "pyridine" ], "Reaction": [ "Condensation of 3-nitrobenzaldehyde with malonic acid in the presence of piperidine to form 3-nitrophenylacrylic acid", "Reaction of 3-nitrophenylacrylic acid with ethyl acetoacetate in the presence of ammonium acetate to form 3-nitrophenylbut-2-enoate", "Reaction of 3-nitrophenylbut-2-enoate with 2-methoxyethylamine and acetic anhydride to form 2-(2-methoxyethyl)-3-nitrophenylbutan-2-amine", "Reaction of 2-(2-methoxyethyl)-3-nitrophenylbutan-2-amine with 2-methyl-3-oxobutanoyl chloride in the presence of triethylamine to form 2-(2-methoxyethyl)-3-nitrophenyl-3-methylbutanamide", "Cyclization of 2-(2-methoxyethyl)-3-nitrophenyl-3-methylbutanamide with 2-chloroacetyl chloride in the presence of pyridine to form the target compound" ] } | |

CAS-Nummer |

886159-88-2 |

Produktname |

7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |

Molekularformel |

C21H17ClN2O6 |

Molekulargewicht |

428.83 |

IUPAC-Name |

7-chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C21H17ClN2O6/c1-11-8-16-14(10-15(11)22)19(25)17-18(12-4-3-5-13(9-12)24(27)28)23(6-7-29-2)21(26)20(17)30-16/h3-5,8-10,18H,6-7H2,1-2H3 |

InChI-Schlüssel |

IBXCQKBKZZMRHN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCOC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)

![7-Ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2798678.png)

![2-[3-[(2-Chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2798680.png)

![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)